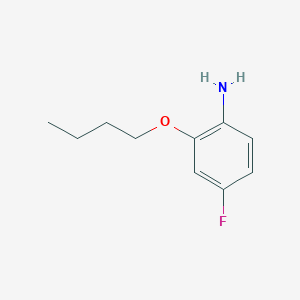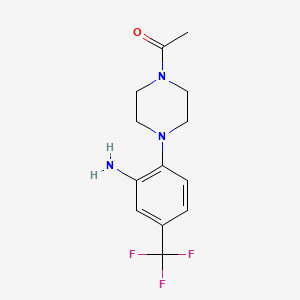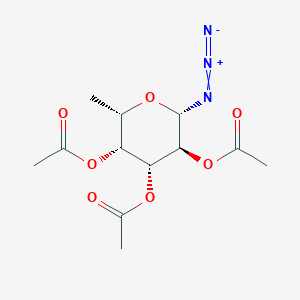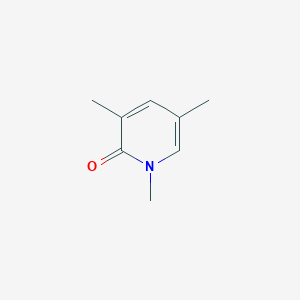
1,3,5-Trimethyl-1,2-dihydropyridin-2-one
Vue d'ensemble
Description
1,3,5-Trimethyl-1,2-dihydropyridin-2-one is a chemical compound with the CAS Number: 98042-58-1. It has a molecular weight of 137.18 and its IUPAC name is 1,3,5-trimethylpyridin-2 (1H)-one . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11NO/c1-6-4-7(2)8(10)9(3)5-6/h4-5H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is in liquid form . More specific physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
1,4-Dihydropyridines, closely related to 1,3,5-Trimethyl-1,2-dihydropyridin-2-one, serve as significant classes of nitrogen-containing heterocyclic compounds utilized extensively in synthetic organic chemistry due to their biological relevance. They are primarily synthesized through Hantzsch Condensation reactions, with their derivatives being pivotal in the development of various bioactive compounds (Sohal, 2021).
Therapeutic Benefits and Biological Activities
1,4-Dihydropyridine compounds, structurally similar to this compound, exhibit a broad spectrum of therapeutic effects, including anti-hypertensive, anti-tumor, and anti-inflammatory activities. Their fundamental structure acts as a potent Voltage-Gated Calcium Channel (VGCC) antagonist, providing a foundation for derivatives with diverse therapeutic effects (Mishra, Bajpai, & Rai, 2019).
Enantioselective Syntheses in Medicinal Chemistry
The enantioselective synthesis of dihydropyran derivatives, which include structures related to this compound, is crucial for creating chiral building blocks in the synthesis of bioactive molecules and natural products. These compounds are synthesized through various strategies, emphasizing the mechanism of chirality transfer from chiral messengers to reaction products, highlighting their significance in synthetic and medicinal chemistry (Desimoni, Faita, & Quadrelli, 2018).
Neuroprotective and Memory-Enhancing Effects
Atypical 1,4-dihydropyridine derivatives, closely related to this compound, have been studied for their neuroprotective and memory-enhancing actions. These derivatives, particularly effective at low doses in various neurodeficiency models, indicate a potential for further exploration in neuroprotection and cognitive enhancement, underscoring the versatility of dihydropyridine compounds in therapeutic applications (Kluša, 2016).
Computer-Aided Drug Design (CADD) and Green Synthesis
The synthesis of 3,4-dihydropyridine-2-(1H)-ones/thiones, facilitated by environmentally friendly solvent-free routes and catalyzed by camphor sulfonic acid (CSA), showcases the integration of computer-aided drug design (CADD) techniques with green chemistry principles. This approach exemplifies the innovative methods in drug discovery research, highlighting the importance of sustainable practices in the synthesis of bioactive dihydropyridines (2022).
Safety and Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 . These statements provide guidance on measures to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product .
Propriétés
IUPAC Name |
1,3,5-trimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)8(10)9(3)5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVMYIQHTGFZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]-propanoic acid](/img/structure/B3043917.png)


![4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole](/img/structure/B3043923.png)
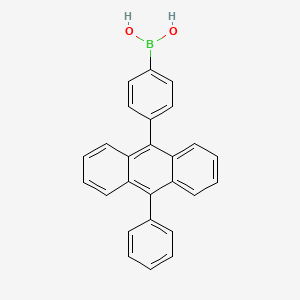
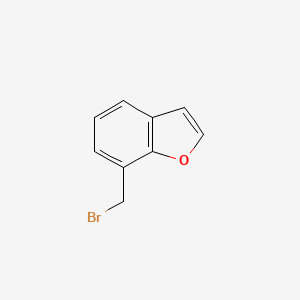
![(2S)-1,4-dioxaspiro[4.5]decane-2-methanol](/img/structure/B3043926.png)
